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Abstract
Zinc finger MYND-type containing 19 (ZMYND19) is emerging as a critical regulatory molecule

in cellular signaling, particularly in the context of metabolic and nutrient stress. Initially identified

for its interaction with the melanin-concentrating hormone receptor 1, recent evidence has

firmly placed ZMYND19 at the heart of the mTORC1 signaling pathway, a master regulator of

cell growth, proliferation, and metabolism. This technical guide provides a comprehensive

overview of the molecular mechanisms governing ZMYND19 function, its key protein

interactions, and its role as a negative regulator of mTORC1 signaling at the lysosomal

membrane. Detailed experimental protocols and structured data tables are provided to facilitate

further research and therapeutic exploration of this novel stress response component.

Introduction
The ability of cells to sense and respond to various stressors is fundamental to maintaining

homeostasis and ensuring survival. Cellular stress responses involve intricate signaling

networks that modulate key processes such as protein synthesis, metabolism, and cell cycle

progression. The mechanistic target of rapamycin complex 1 (mTORC1) is a central hub in this

network, integrating signals from growth factors, nutrients (particularly amino acids), and

energy status to control anabolic and catabolic processes.[1] Dysregulation of mTORC1

signaling is a hallmark of numerous diseases, including cancer and metabolic disorders.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15564386?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC12663577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11092817/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ZMYND19 has been identified as a key substrate of the C-terminal to LisH (CTLH) E3 ubiquitin

ligase complex.[2][3][4] This places it under the control of the ubiquitin-proteasome system,

allowing for rapid tuning of its cellular levels. Recent groundbreaking research has

demonstrated that under conditions where the CTLH complex is inhibited, ZMYND19

accumulates and, in concert with its binding partner Muskelin (MKLN1), acts as a potent

inhibitor of mTORC1 activity.[2][5][6][7] This guide will delve into the specifics of this regulatory

mechanism, providing the technical details necessary for its study.

The ZMYND19-MKLN1-mTORC1 Signaling Axis
The primary described role of ZMYND19 in cellular stress is its negative regulation of the

mTORC1 pathway. This regulation is spatially confined to the outer lysosomal membrane, the

primary site of mTORC1 activation.

Regulation of ZMYND19 Abundance by the CTLH
Complex
Under normal conditions, ZMYND19 and MKLN1 levels are kept in check by the CTLH E3

ubiquitin ligase complex, which targets them for proteasomal degradation.[2][5] Knockout or

inhibition of core CTLH components, such as MAEA, leads to a significant accumulation of both

ZMYND19 and MKLN1 proteins.[2][4][6] This rapid accumulation is a key trigger for the

downstream inhibitory effects on mTORC1.

ZMYND19/MKLN1-Mediated Inhibition of mTORC1
Upon accumulation, ZMYND19 and MKLN1 form a complex that localizes to the lysosome.[2]

[8] There, they directly interfere with mTORC1 activation. The mechanism of inhibition involves

blocking the interaction between mTORC1 and its essential activator, the small GTPase Rheb.

[3][4] Furthermore, the ZMYND19/MKLN1 complex also prevents mTORC1 from

phosphorylating its canonical downstream substrates, S6 kinase (S6K) and 4E-binding protein

1 (4E-BP1).[1][3][4] This blockade occurs at a late stage of the activation process and appears

to be independent of the well-established TSC complex inhibitory pathway.[2][6]

The interaction between ZMYND19 and the mTORC1 complex is direct, with ZMYND19

binding to the core mTORC1 component Raptor.[2][9] This interaction is mediated by the

MYND-type zinc finger domain of ZMYND19.[2][10]
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Below is a diagram illustrating the core signaling pathway.

Caption: ZMYND19/MKLN1-mediated negative regulation of mTORC1 signaling.

Quantitative Data Summary
While much of the existing data is qualitative (e.g., presence or absence of bands on a Western

blot), the following tables summarize the key molecular interactions and cellular effects derived

from recent literature.

Table 1: ZMYND19 Protein-Protein Interactions
Interacting
Protein

Domain on
ZMYND19

Experimental
Evidence

Functional
Consequence

Reference

MKLN1 Zinc Finger

Co-

Immunoprecipitat

ion

Formation of

inhibitory

complex

[2]

Raptor

(mTORC1)
Zinc Finger

Co-

Immunoprecipitat

ion

Recruitment to

mTORC1,

inhibition

[2][9]

RagA/C Not specified

Co-

Immunoprecipitat

ion

Localization to

lysosome,

mTORC1

inhibition

[2][6]

MAEA (CTLH) Zinc Finger

Co-

Immunoprecipitat

ion

Substrate

recognition for

degradation

[2]

Tubulin MYND Domain
Yeast two-hybrid,

GST pull-down

Cytoskeletal

dynamics

modulation

[11]

MCHR1 Not specified Yeast two-hybrid

G-protein

coupled receptor

signaling

[11]
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Table 2: Cellular Effects of ZMYND19
Overexpression/Accumulation

Cellular Context Effect
Downstream
Readout

Reference

MAEA Knockout Cells Inhibition of mTORC1
Reduced p-S6K, p-

4E-BP1
[2][4]

EBVaGC cells treated

with PI3K inhibitor
Synthetic lethality

Reduced cell

proliferation/viability
[2][4][8]

ZMYND19/MKLN1

DKO cells

Rescue of mTORC1

inhibition

Restored p-S6K, p-

4E-BP1
[2][10]

Detailed Experimental Protocols
The following protocols are adapted from methodologies used in key studies investigating

ZMYND19. They are intended as a guide and may require optimization for specific cell lines

and experimental conditions.

Co-Immunoprecipitation (Co-IP) for ZMYND19
Interaction Analysis
This protocol is designed to validate the interaction between ZMYND19 and its binding partners

(e.g., Raptor, MKLN1).

Materials:

Cell Lysis Buffer (e.g., IP Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA,

2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).

[12]

Antibody against ZMYND19 (or epitope tag like V5/FLAG if overexpressing).

Protein A/G magnetic beads.

Wash Buffer (same as Lysis Buffer).
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Elution Buffer (e.g., 2x SDS-PAGE Sample Buffer).

Procedure:

Cell Lysis:

Culture cells (e.g., HEK293T, YCCEL1) to ~90% confluency.

Wash cells once with ice-cold PBS.

Add 1 mL of ice-cold Lysis Buffer per 10-cm plate. Scrape cells and transfer the lysate to a

pre-chilled microfuge tube.

Incubate on ice for 20 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration

using a BCA assay.

Immunoprecipitation:

Dilute 1-2 mg of total protein to a final volume of 1 mL with Lysis Buffer.

Add 2-4 µg of the primary antibody (e.g., anti-ZMYND19 or anti-FLAG).

Incubate with gentle rotation for 4 hours to overnight at 4°C.

Add 30 µL of a 50% slurry of pre-washed Protein A/G magnetic beads.

Incubate with gentle rotation for another 1-2 hours at 4°C.

Washing and Elution:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

After the final wash, remove all supernatant.
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Resuspend the beads in 40 µL of 2x SDS-PAGE Sample Buffer.

Boil the sample at 95°C for 5-10 minutes to elute proteins and denature them.

Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot

analysis.

Workflow Diagram:

Cell Culture Cell Lysis
(Ice-cold Buffer)

Clarification
(Centrifugation)

Antibody Incubation
(4°C, 4h-O/N)

Bead Incubation
(4°C, 1-2h)

Wash Beads
(3-5x)

Elution
(SDS Buffer, 95°C)

Western Blot
Analysis

Click to download full resolution via product page

Caption: Experimental workflow for Co-Immunoprecipitation of ZMYND19.

CRISPR/Cas9-Mediated Knockout of ZMYND19
This protocol provides a framework for generating ZMYND19 knockout cell lines to study loss-

of-function phenotypes, such as the effect on mTORC1 signaling or sensitivity to PI3K

inhibitors.[13]

Materials:

Lentiviral transfer plasmid containing Cas9 and a puromycin resistance gene.

Lentiviral transfer plasmid containing the sgRNA targeting ZMYND19 (e.g., lentiCRISPRv2).

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

HEK293T cells for virus production.

Target cell line (e.g., YCCEL1, SNU-719).

Polybrene or other transduction reagent.

Puromycin for selection.
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Procedure:

sgRNA Design:

Design 2-3 sgRNAs targeting early, constitutive exons of the ZMYND19 gene using a tool

like CHOPCHOP or CRISPOR. Select guides with high predicted on-target efficiency and

low off-target scores.

Clone the selected sgRNA oligonucleotides into the lentiCRISPRv2 plasmid according to

the provider's protocol.

Lentivirus Production:

Co-transfect HEK293T cells with the sgRNA-containing transfer plasmid and the

packaging plasmids using a suitable transfection reagent.

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

Filter the supernatant through a 0.45-µm filter and store at -80°C or use immediately.

Transduction and Selection:

Plate the target cells at 30-50% confluency.

Transduce the cells with the lentivirus in the presence of 8 µg/mL Polybrene.

After 24 hours, replace the virus-containing medium with fresh medium.

After another 24 hours, begin selection by adding puromycin at a pre-determined optimal

concentration for your cell line.

Maintain selection for 5-7 days until a stable, resistant population of cells is established.

Validation of Knockout:

Western Blot: Lyse the polyclonal knockout population and perform a Western blot for

ZMYND19 to confirm the absence of the protein.
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Genomic DNA Sequencing: Isolate genomic DNA, PCR amplify the region targeted by the

sgRNA, and perform Sanger sequencing to confirm the presence of indels.

(Optional) Single-Cell Cloning: To obtain a clonal knockout line, plate the polyclonal

population at a very low density and expand individual colonies. Validate each clone by

Western blot and sequencing.

Conclusion and Future Directions
ZMYND19 has been clearly established as a substrate of the CTLH E3 ligase and a potent

negative regulator of mTORC1 signaling. Its accumulation under conditions of CTLH inactivity

represents a significant cellular stress response, allowing cells to rapidly shut down anabolic

processes by inhibiting the central mTORC1 hub. This mechanism has profound implications

for cancer biology, particularly in tumors with activating mutations in the PI3K/mTOR pathway,

where targeting the CTLH complex could lead to synthetic lethality by unleashing the inhibitory

potential of ZMYND19.[2][8]

Future research should aim to:

Elucidate the role of ZMYND19 in other cellular stress pathways, such as the DNA damage

response, oxidative stress, and the unfolded protein response.

Identify the full spectrum of the ZMYND19 interactome under various stress conditions to

uncover additional functions.

Explore the therapeutic potential of modulating ZMYND19 levels or its interaction with

mTORC1 in cancer and metabolic diseases.

This guide provides a foundational understanding and the necessary technical framework for

the scientific community to further investigate the multifaceted roles of ZMYND19 in cellular

stress and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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